molecular formula C17H16N2O2S B11683308 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone

Cat. No.: B11683308
M. Wt: 312.4 g/mol
InChI Key: OLPPTAHUHAQQFE-UHFFFAOYSA-N
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Description

2-BENZOYL-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxymethyl group, and a methyl group attached to a thieno[2,3-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Methoxymethyl Group: The methoxymethyl group is added via a nucleophilic substitution reaction using methoxymethyl chloride.

    Methylation: The final step involves the methylation of the thieno[2,3-b]pyridine core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

2-BENZOYL-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-BENZOYL-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.

    Benzoyl-Substituted Heterocycles: Compounds with benzoyl groups attached to various heterocyclic cores.

    Methoxymethyl-Substituted Compounds: Compounds with methoxymethyl groups attached to different aromatic or heterocyclic systems.

Uniqueness

2-BENZOYL-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to the specific combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C17H16N2O2S/c1-10-8-12(9-21-2)13-14(18)16(22-17(13)19-10)15(20)11-6-4-3-5-7-11/h3-8H,9,18H2,1-2H3

InChI Key

OLPPTAHUHAQQFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)COC

Origin of Product

United States

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